molecular formula C30H30CaO8 B1663002 Fenoprofen calcium CAS No. 53746-45-5

Fenoprofen calcium

Cat. No. B1663002
CAS RN: 53746-45-5
M. Wt: 558.6 g/mol
InChI Key: LZPBLUATTGKZBH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenoprofen calcium is a nonsteroidal, anti-inflammatory, antiarthritic drug . It’s used for symptomatic relief for rheumatoid arthritis, osteoarthritis, and mild to moderate pain . It’s also known as an arylacetic acid derivative .


Synthesis Analysis

Fenoprofen calcium can be synthesized using a green, large-scale method with simple Calcium (II) Carbonate and water . Another clean production method involves a series of reactions starting with m-phenoxyphenylethyl ethanol reacting with thionyl chloride to produce m-phenoxybenzyl chloride .


Molecular Structure Analysis

Fenoprofen is a chiral drug with one stereogenic center and exists as chiral twins . The (S)-enantiomer has the desired pharmacological action, whereas the ®-isomer is less active .


Physical And Chemical Properties Analysis

Fenoprofen calcium has a molecular weight of 558.64 and a chemical formula of C30H30CaO8 . It’s a white crystalline powder, soluble in alcohol (95%) to the extent of approximately 15 mg/mL at 25°C, slightly soluble in water, and insoluble in benzene .

Scientific Research Applications

Green Synthesis Approach

  • Fenoprofen calcium dihydrate can be manufactured using eco-friendly solvents, specifically using calcium carbonate (CaCO3) in aqueous media. This green synthesis approach avoids the use of organic solvents like ethanol or acetone, which were commonly used in earlier research. This technique aligns with environmental sustainability and offers improved quality of fenoprofen calcium dihydrate as per ICH guidelines (Rao, Potluri & Potluri, 2021).

Physical Stability and Solubility

  • The physical stability and solubility of fenoprofen calcium in both its crystalline and liquid crystalline forms have been studied. It was found that the liquid crystalline form enhances the dissolution rate and apparent solubility, suggesting its potential for improved drug delivery (Patterson, Bary & Rades, 2002).

Dehydration and Rehydration Behavior

  • Research on the dehydration behavior of fenoprofen calcium dihydrate and its rehydration offers insights into its structural and stability aspects, critical for pharmaceutical formulation and storage (Zhu, Xu, Varlashkin, Long & Kidd, 2001).

Enhanced Analgesic Properties

  • A study showed that a copper(II) coordination complex of fenoprofen exhibited enhanced analgesic properties and reduced ulcerogenic effects compared to the parent drug. This suggests a promising direction in the treatment of chronic inflammatory diseases (Agotegaray et al., 2014).

Sustained Release Formulations

  • The development of sustained release microcapsules of fenoprofen calcium, using ethyl cellulose, demonstrated effective drug delivery over an extended timeframe. This approach could lead to greater therapeutic efficacy, particularly for patients requiring consistent pain management (Aboueisha et al., 2019).

Topical Delivery Systems

  • Research on surfactant-based nanovesicular systems (spanlastics) for the topical delivery of fenoprofen calcium highlights the potential to mitigate its oral gastrointestinal adverse effects. This method could improve the delivery efficiency and anti-inflammatory activity in treatments like arthritis (Farghaly, Aboelwafa, Hamza & Mohamed, 2017).

Detection and Quantification Techniques

  • Studies have developed sensitive systems for detecting and quantifying fenoprofen calcium in pharmaceutical tablets using synchrotron X-ray powder diffractometry. This technique offers a much higher sensitivity compared to conventional methods, proving useful for quality control in pharmaceutical manufacturing (Yamada et al., 2011).

Safety And Hazards

Fenoprofen calcium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . It may also cause stomach or intestinal bleeding, which can be fatal . Other side effects include upset stomach, constipation, nausea, drowsiness, dizziness, or blurred vision .

properties

IUPAC Name

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPBLUATTGKZBH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30CaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31879-05-7 (Parent), 29679-58-1 (Parent)
Record name Fenoprofen calcium [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045587
Record name Fenoprofen calcium salt dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenoprofen calcium

CAS RN

53746-45-5, 71720-56-4
Record name Fenoprofen calcium [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053746455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenoprofen calcium salt dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-methyl-3-phenoxy-, calcium salt, dihydrate, (±)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fenoprofen Calcium Salt Dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENOPROFEN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2CW1QABJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenoprofen calcium
Reactant of Route 2
Reactant of Route 2
Fenoprofen calcium
Reactant of Route 3
Reactant of Route 3
Fenoprofen calcium
Reactant of Route 4
Reactant of Route 4
Fenoprofen calcium
Reactant of Route 5
Reactant of Route 5
Fenoprofen calcium
Reactant of Route 6
Reactant of Route 6
Fenoprofen calcium

Citations

For This Compound
1,350
Citations
CK Ward, RE Schirmer - Analytical Profiles of Drug Substances, 1977 - Elsevier
Publisher Summary This chapter discusses the fenoprofen calcium. Fenoprofen calcium is calcium 2-(3-phenoxyphenyl) propionate dehydrate. It is an odorless, white, crystalline powder…
Number of citations: 7 www.sciencedirect.com
H Zhu, J Xu, P Varlashkin, S Long, C Kidd - Journal of pharmaceutical …, 2001 - Elsevier
Fenoprofen calcium (FC) is a nonsteroidal, anti-inflammatory, analgesic, and antipyretic agent. The dehydration behavior of FC dihydrate and the rehydration of the dried FC were …
Number of citations: 50 www.sciencedirect.com
ME Mohamed, EYZ Frag, AA Hathoot… - Spectrochimica Acta Part …, 2018 - Elsevier
Simple, accurate and robust spectrophotometric method was developed for determination of fenoprofen calcium drug (FPC). The proposed method was based on the charge transfer (CT…
Number of citations: 30 www.sciencedirect.com
DA Farghaly, AA Aboelwafa, MY Hamza… - AAPS PharmSciTech, 2017 - Springer
The aim of this study was to investigate the potential of surfactant-based nanovesicular system (spanlastics) for topical delivery of fenoprofen calcium (FPCa) to eliminate its oral …
Number of citations: 53 link.springer.com
J Patterson, A Bary, T Rades - International journal of pharmaceutics, 2002 - Elsevier
… Liquid crystalline fenoprofen calcium stored at 20 C and 75% … form of fenoprofen calcium and the fenoprofen calcium … rate of the liquid crystalline fenoprofen calcium in preheated, …
Number of citations: 33 www.sciencedirect.com
JF Nash, LD Bechtol, RJ Bopp, KZ Farid… - Journal of …, 1979 - Elsevier
The bioavailability of fenoprofen from three different fenoprofen calcium capsule formulations containing the equivalent of 60, 165, and 300 mg of fenoprofen was determined in two …
Number of citations: 16 www.sciencedirect.com
DA Farghaly, AA Aboelwafa, MY Hamza… - Journal of liposome …, 2018 - Taylor & Francis
… The aim of this study was to investigate microemulsion (ME) based topical delivery system for fenoprofen calcium (FPCa) to eliminate its oral gastrointestinal adverse effects. ME was …
Number of citations: 18 www.tandfonline.com
JF Fries, MC Britton - Arthritis & Rheumatism: Official Journal of …, 1973 - Wiley Online Library
… Preliminary studies in patients with RA demonstrated superiority of Fenoprofen Calcium to placebo. The present study was designed to compare Fenoprofen Calcium with high-dose …
Number of citations: 35 onlinelibrary.wiley.com
JR Ryan, WA Riley, R Vargas… - Clinical …, 1987 - Wiley Online Library
The effects of plain and enteric‐coated fenoprofen calcium (Nalfon, Dista, Indianapolis, Ind.) on gastrointestinal microbleeding were studied in 32 normal male volunteers in a …
Number of citations: 19 ascpt.onlinelibrary.wiley.com
D Díaz, CME Llanos, MJB Bernad - Drug development and …, 1999 - Taylor & Francis
Interactions among fenoprofen calcium and α-, β-, γ- and hydroxypropyl-β-cyclode xtrins (HP-β-CD) were evaluated in aqueous solution by UV/vis and fluorescence direct …
Number of citations: 26 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.